molecular formula C15H20N2O2 B6140960 6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one

6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one

Cat. No.: B6140960
M. Wt: 260.33 g/mol
InChI Key: VGFRCZIOIKPCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds that have shown significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminobenzamide with an aldehyde or ketone, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or substituted quinazolinone derivatives.

Scientific Research Applications

6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: The parent compound with a similar core structure.

    6-Methylquinazolin-4-one: A derivative with a methyl group instead of an ethyl group.

    3-(1-Hydroxy-3-methylbutan-2-yl)quinazolin-4-one: A derivative lacking the ethyl group.

Uniqueness

6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one is unique due to the presence of both the ethyl group and the hydroxy-3-methylbutan-2-yl side chain

Properties

IUPAC Name

6-ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-11-5-6-13-12(7-11)15(19)17(9-16-13)14(8-18)10(2)3/h5-7,9-10,14,18H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFRCZIOIKPCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CN(C2=O)C(CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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